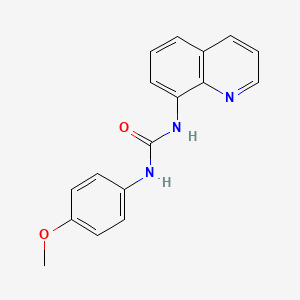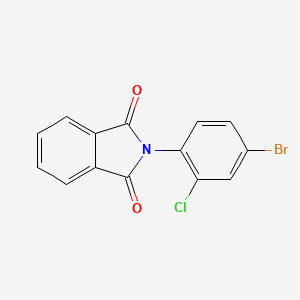
1-(4-chlorophenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one
Vue d'ensemble
Description
1-(4-chlorophenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one, also known as Ro 60-0175, is a synthetic compound that belongs to the indole family. It was first synthesized in the 1980s by Roche Pharmaceuticals. Since then, it has gained attention from the scientific community due to its potential applications in research.
Mécanisme D'action
1-(4-chlorophenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one 60-0175 binds to a specific site on the GABA-A receptor, known as the benzodiazepine site. This binding enhances the affinity of the receptor for GABA, leading to increased inhibitory neurotransmission. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and hypnotics.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one 60-0175 has been found to have several biochemical and physiological effects. It enhances the activity of the GABA-A receptor, leading to increased inhibitory neurotransmission in the brain. This can result in anxiolytic, hypnotic, and anticonvulsant effects. 1-(4-chlorophenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one 60-0175 has also been found to have muscle relaxant properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorophenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one 60-0175 has several advantages as a research tool. It is a specific and potent modulator of the GABA-A receptor, making it useful for studying the role of this receptor in various neurological disorders. It has also been found to have low toxicity and good pharmacokinetic properties. However, 1-(4-chlorophenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one 60-0175 has some limitations. It is a synthetic compound, which can make it expensive and difficult to obtain. It also has limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
1-(4-chlorophenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one 60-0175 has several potential future directions for research. It could be used to study the role of the GABA-A receptor in various neurological disorders, such as anxiety, depression, and epilepsy. It could also be used to develop new drugs that target the GABA-A receptor. Additionally, 1-(4-chlorophenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one 60-0175 could be used in combination with other compounds to enhance its effects or to target multiple receptors simultaneously. Further research is needed to fully understand the potential applications of 1-(4-chlorophenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one 60-0175 in neuroscience and drug development.
In conclusion, 1-(4-chlorophenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one 60-0175 is a synthetic compound that has gained attention from the scientific community due to its potential applications in research. It is a specific and potent modulator of the GABA-A receptor, making it useful for studying the role of this receptor in various neurological disorders. 1-(4-chlorophenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one 60-0175 has several advantages as a research tool, but also has some limitations. Further research is needed to fully understand the potential applications of 1-(4-chlorophenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one 60-0175 in neuroscience and drug development.
Méthodes De Synthèse
1-(4-chlorophenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one 60-0175 can be synthesized through a multi-step process, which involves the reaction of 4-chloroaniline with ethyl acetoacetate to form an intermediate compound. This intermediate is then subjected to cyclization and further reactions to yield 1-(4-chlorophenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one 60-0175. The synthesis process is complex and requires skilled chemists to carry out.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one 60-0175 has been used in various scientific research studies. It has been found to have potential applications in the field of neuroscience, specifically in the study of the GABA-A receptor. 1-(4-chlorophenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one 60-0175 acts as a positive allosteric modulator of the GABA-A receptor, which is responsible for inhibitory neurotransmission in the brain. This makes it a useful tool for studying the role of the GABA-A receptor in various neurological disorders, such as anxiety and epilepsy.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-11-8-14-15(9-17(2,3)10-16(14)20)19(11)13-6-4-12(18)5-7-13/h4-8H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXBIEWMRWEGOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=C(C=C3)Cl)CC(CC2=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359641 | |
| Record name | ST50109474 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-2,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indol-4-one | |
CAS RN |
163083-11-2 | |
| Record name | ST50109474 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-[3-(acetyloxy)-1H-indol-2-yl]-2-cyanoacrylate](/img/structure/B5799596.png)

![4-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxybenzoyl}morpholine](/img/structure/B5799614.png)


![methyl 4-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5799641.png)

![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5799652.png)
![ethyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5799665.png)




